![molecular formula C19H20N2O3 B4183814 N-{3-[(benzylamino)carbonyl]phenyl}tetrahydro-2-furancarboxamide](/img/structure/B4183814.png)
N-{3-[(benzylamino)carbonyl]phenyl}tetrahydro-2-furancarboxamide
Vue d'ensemble
Description
N-{3-[(benzylamino)carbonyl]phenyl}tetrahydro-2-furancarboxamide is a chemical compound that has gained significant attention in the field of scientific research. This compound is also known as Boc-phenylalanine-tetrahydrofuran-carboxamide and is a derivative of phenylalanine, an essential amino acid. The compound has been widely studied for its potential applications in the field of medicinal chemistry, particularly in the development of novel drugs.
Mécanisme D'action
The mechanism of action of N-{3-[(benzylamino)carbonyl]phenyl}tetrahydro-2-furancarboxamide involves the inhibition of the target enzyme by binding to its active site. The compound is believed to form a covalent bond with the cysteine residue at the active site of the enzyme, thereby inhibiting its activity.
Biochemical and Physiological Effects:
N-{3-[(benzylamino)carbonyl]phenyl}tetrahydro-2-furancarboxamide has been shown to exhibit several biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to exhibit anti-inflammatory and neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-{3-[(benzylamino)carbonyl]phenyl}tetrahydro-2-furancarboxamide in lab experiments include its potent inhibitory activity against several enzymes, its ability to inhibit the growth of cancer cells, and its anti-inflammatory and neuroprotective effects. However, the limitations of using this compound include its potential toxicity and the need for further studies to determine its optimal dosage and administration route.
Orientations Futures
There are several future directions for the study of N-{3-[(benzylamino)carbonyl]phenyl}tetrahydro-2-furancarboxamide. These include:
1. Further studies to determine the optimal dosage and administration route of the compound in animal models.
2. Studies to determine the efficacy of the compound in treating various diseases such as cancer and Alzheimer's disease.
3. Studies to determine the potential toxicity of the compound and its long-term effects.
4. Development of novel derivatives of the compound with improved potency and selectivity.
5. Studies to determine the mechanism of action of the compound in more detail.
In conclusion, N-{3-[(benzylamino)carbonyl]phenyl}tetrahydro-2-furancarboxamide is a promising compound that has the potential to be developed into a novel drug for the treatment of various diseases. Its potent inhibitory activity against several enzymes, anti-inflammatory and neuroprotective effects, and ability to inhibit the growth of cancer cells make it an attractive candidate for further studies. However, further studies are needed to determine its optimal dosage and administration route, potential toxicity, and long-term effects.
Applications De Recherche Scientifique
N-{3-[(benzylamino)carbonyl]phenyl}tetrahydro-2-furancarboxamide has been extensively studied for its potential applications in the field of medicinal chemistry. The compound has been shown to exhibit potent inhibitory activity against several enzymes, including cathepsin B, a lysosomal cysteine protease that has been implicated in various diseases such as cancer and Alzheimer's disease.
Propriétés
IUPAC Name |
N-[3-(benzylcarbamoyl)phenyl]oxolane-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c22-18(20-13-14-6-2-1-3-7-14)15-8-4-9-16(12-15)21-19(23)17-10-5-11-24-17/h1-4,6-9,12,17H,5,10-11,13H2,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRHDIEONAZHZIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)NC2=CC=CC(=C2)C(=O)NCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



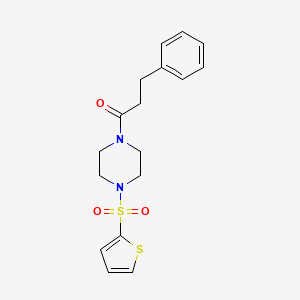
![5-bromo-N-{3-[(cyclopentylamino)carbonyl]-2-thienyl}-2-furamide](/img/structure/B4183764.png)

![N-[1-(1,3-benzodioxol-5-yl)ethyl]-6-nitro-2-oxo-2H-chromene-3-carboxamide](/img/structure/B4183774.png)
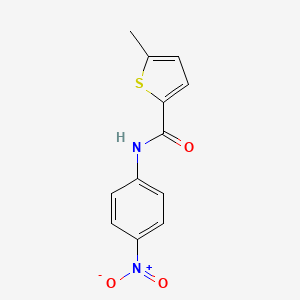
![1'-[1-methyl-3-(methylthio)propyl]-N-(3-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide](/img/structure/B4183785.png)
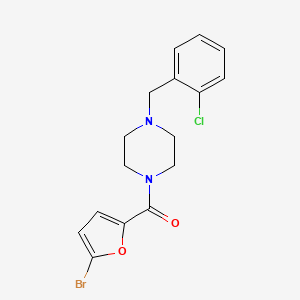
![4-{[(2-thienylacetyl)amino]methyl}benzoic acid](/img/structure/B4183790.png)
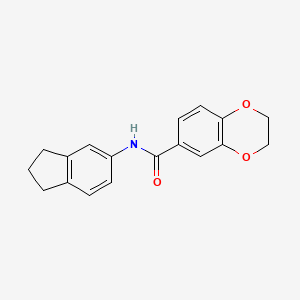
![N-[3-(1H-imidazol-1-yl)propyl]-5-methyl-3-thiophenecarboxamide](/img/structure/B4183816.png)
![5-methyl-N-{4-[(methylamino)sulfonyl]phenyl}-3-phenyl-4-isoxazolecarboxamide](/img/structure/B4183817.png)
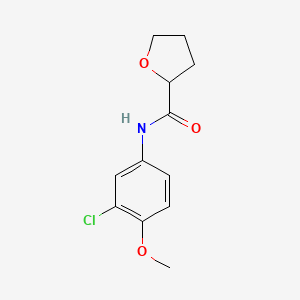
![4-phenyl-N-[1-(4-pyridinyl)ethyl]butanamide](/img/structure/B4183823.png)
![N-[4-nitro-2-(trifluoromethyl)phenyl]-5-propyl-3-thiophenecarboxamide](/img/structure/B4183830.png)